N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-21-6-7-22(17(25)16(21)24)18(26)19-10-15(14-5-8-27-11-14)23-13(3)9-12(2)20-23/h5,8-9,11,15H,4,6-7,10H2,1-3H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZBQCQEAAQELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring and a thiophene ring, which are known to contribute to various pharmacological effects.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through condensation reactions and followed by the introduction of the thiophene ring via cross-coupling reactions. The final product is obtained by coupling with appropriate benzoyl chlorides under basic conditions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components. Pyrazoles and thiophenes are known to exhibit a range of pharmacological properties:
- Antibacterial Activity : Pyrazole derivatives have shown significant antibacterial effects against various strains, including resistant bacteria .
- Anticancer Properties : Compounds containing pyrazole rings have demonstrated anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows for π–π stacking interactions, while hydrophobic interactions facilitated by the ethyl and dioxopiperazine groups enhance binding affinity to these targets .
Antimicrobial Activity
A study demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various pathogens .
Anticancer Activity
In vitro studies have shown that pyrazole derivatives can inhibit cancer cell lines effectively. For instance, compounds derived from pyrazoles were tested against breast cancer cells, showing IC50 values significantly lower than traditional chemotherapeutics .
Anti-inflammatory Studies
Research indicates that certain derivatives can stabilize red blood cell membranes in hemolysis assays, suggesting potential anti-inflammatory effects. These compounds showed stabilization percentages ranging from 86.70% to 99.25% .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of substituted pyrazoles were synthesized and evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents .
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, derivatives of the compound showed significant cytotoxicity with IC50 values in the low micromolar range. The mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines.
Case Study 1: Cytotoxicity Against C6 Glioma Cells
A derivative of the compound demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapy agents like 5-fluorouracil (IC₅₀ = 8.34 µM) . This suggests its potential as a lead compound for further development in cancer therapy.
| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | 5.13 µM | Induces apoptosis |
| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activity. It has been reported to be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.50 µg/mL |
Agricultural Applications
The unique properties of this compound make it suitable for use in agrochemicals. Its antimicrobial activity can be harnessed to develop new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals.
Case Study 2: Pesticidal Activity
In a study assessing various pyrazole derivatives for their pesticidal properties, this compound showed significant effectiveness against common agricultural pests, indicating its potential application in sustainable agriculture practices .
Material Science
The structural characteristics of this compound also lend themselves to applications in material science, particularly in the development of novel polymers and composites.
Case Study 3: Polymer Synthesis
Research has explored the use of this compound as a monomer for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties . The incorporation of thiophene and pyrazole moieties into polymer matrices could lead to materials with unique electronic properties suitable for electronic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Analogues
- Compound 4g/4h () : These derivatives incorporate coumarin-benzodiazepine/tetrazolyl hybrids. Unlike the target compound, they lack the thiophene and dioxopiperazine groups but share the pyrazole core. Their synthesis involves multi-step coupling reactions, similar to the likely route for the target compound. Bioactivity data are absent, but coumarin derivatives are typically associated with anticoagulant properties, suggesting divergent applications compared to the dioxopiperazine-containing target .
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () : This pyrazole-carbothioamide derivative demonstrates how substituents (e.g., fluorophenyl, triazolyl) influence bioactivity. The target compound’s thiophene and dioxopiperazine groups may enhance solubility or target specificity compared to this analogue’s hydrophobic carbothioamide .
Piperazine/Dioxopiperazine Derivatives
- The compound’s melting point (243–245°C) and spectroscopic data (e.g., HRMS validation) provide a benchmark for comparing the thermal stability and structural confirmation of the target compound .
Thiophene-Containing Heterocycles
- 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine () : This tetrazine-pyrazole hybrid highlights the role of thiophene-like heteroaromatics in modulating electronic properties. The target compound’s thiophen-3-yl group may confer distinct π-stacking interactions in binding assays compared to tetrazine’s electron-deficient system .
Data Table: Comparative Analysis of Key Properties
Q & A
(Basic) What are the standard synthetic routes for synthesizing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the pyrazole core. For example, 3,5-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions .
- Step 2: Functionalization of the thiophene moiety. Thiophen-3-yl derivatives are often coupled via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .
- Step 3: Introduction of the dioxopiperazine-carboxamide group. This step may involve condensation reactions using reagents like carbodiimides (e.g., DCC) to form the carboxamide bond .
- Purification: Techniques such as column chromatography, recrystallization, or HPLC are employed to isolate the final product with >95% purity .
Key Considerations:
- Solvent selection (e.g., DMF, acetic acid) and temperature control (reflux conditions) are critical for optimizing yields .
- Intermediate characterization via TLC and NMR ensures reaction progression .
(Basic) How is the compound’s structural identity confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy: 1H and 13C NMR confirm the integration of protons and carbons, respectively, matching predicted chemical shifts for the pyrazole, thiophene, and dioxopiperazine moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., observed m/z vs. calculated) .
- X-ray Crystallography: If single crystals are obtained, this provides definitive bond lengths, angles, and stereochemical data .
- IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Data Contradiction Resolution:
Discrepancies in spectral data may arise from impurities or tautomerism. Repetition under inert atmospheres or alternative purification (e.g., preparative HPLC) is recommended .
(Advanced) How can reaction conditions be systematically optimized to enhance yield and purity?
Methodological Answer:
A factorial design approach is recommended:
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time .
- Example Optimization Table:
| Variable | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 80°C (reflux) | +25% |
| Solvent | DMF, THF, Acetic Acid | DMF | +15% |
| Catalyst | 0.1–1.0 eq. | 0.5 eq. DCC | +10% |
Advanced Techniques:
- In-situ Monitoring: Use of FT-IR or Raman spectroscopy tracks intermediate formation .
- Machine Learning: Predictive models (e.g., ICReDD’s computational-experimental feedback loop) reduce trial-and-error by identifying optimal conditions .
(Advanced) How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed cell lines, consistent IC50 measurement methods) .
- Structural Validation: Confirm compound identity and purity (>98%) via orthogonal methods (e.g., LC-MS, 2D NMR) before bioassays .
- SAR Studies: Compare activity across analogs (e.g., pyrazole vs. imidazole substitutions) to isolate pharmacophore contributions .
Case Example:
If anti-inflammatory activity varies between studies, validate using a shared reference compound (e.g., dexamethasone) and standardized inflammation models (e.g., LPS-induced RAW264.7 cells) .
(Advanced) What computational strategies are effective in designing derivatives with enhanced pharmacological profiles?
Methodological Answer:
- Quantum Chemical Calculations: Predict reactivity and regioselectivity of functional groups (e.g., pyrazole C-4 vs. C-5 substitution) using DFT .
- Molecular Docking: Identify binding poses with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction: Tools like SwissADME forecast bioavailability, toxicity, and metabolic stability to prioritize derivatives .
Workflow Integration:
- ICReDD Framework: Combines reaction path searches, experimental data mining, and automated high-throughput screening to accelerate discovery .
(Basic) What analytical techniques are critical for monitoring synthetic intermediates?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Tracks reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC): Quantifies intermediate purity with C18 columns and UV detection (λ = 254 nm) .
- In-situ IR Spectroscopy: Monitors carbonyl formation (e.g., dioxopiperazine ring closure) in real time .
Troubleshooting:
Unexpected spots in TLC may indicate side reactions. Isolate via flash chromatography and characterize by NMR .
(Advanced) How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Plasma Stability Assays: Expose to human plasma and quantify remaining compound using HPLC with internal standards .
- Light/Temperature Stress Testing: Accelerated stability studies under ICH guidelines (40°C/75% RH) identify degradation pathways .
Data Interpretation:
Degradation products (e.g., hydrolyzed carboxamide) inform structural modifications (e.g., steric shielding of labile groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
